molecular formula C12H17ClN2O2 B1370670 5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine CAS No. 893751-35-4

5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Cat. No.: B1370670
CAS No.: 893751-35-4
M. Wt: 256.73 g/mol
InChI Key: YZBCJLXUCANOTN-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine is an organic compound with the molecular formula C12H17ClN2O2 It is a derivative of phenylamine, featuring a chloro substituent at the 5-position and a morpholinyl ethoxy group at the 2-position

Preparation Methods

Chemical Reactions Analysis

5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine can be compared with other similar compounds, such as:

The unique combination of the chloro and morpholinyl ethoxy groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-(2-morpholin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBCJLXUCANOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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